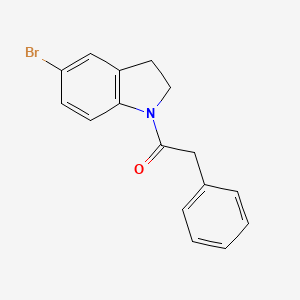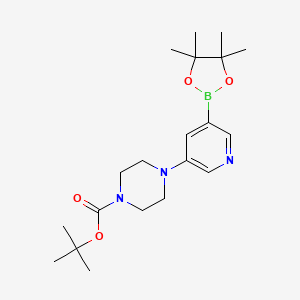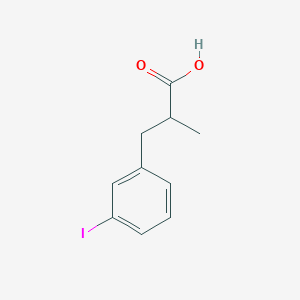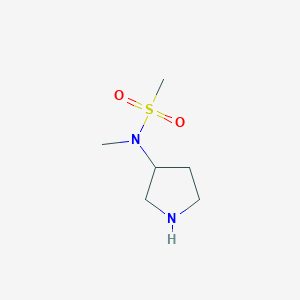
N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide
説明
“N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide” is a chemical compound with the CAS Number: 479065-34-4 . It has a molecular weight of 178.26 . The IUPAC name for this compound is N-methyl-N-(3-pyrrolidinyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for “N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide” is 1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide” is a solid at room temperature . and should be stored in a refrigerator .科学的研究の応用
Molecular and Supramolecular Structures
Research by Jacobs, Chan, and O'Connor (2013) focuses on molecular and supramolecular structures involving derivatives of N-methyl-N-(pyrrolidin-3-YL)methanesulfonamide. They report on the hydrogen bond interactions and the impact of different substituents on the molecule's structure, highlighting its potential in the study of molecular conformations and interactions (Jacobs, Chan, & O'Connor, 2013).
Biochemical Inhibition Studies
Watanabe et al. (1997) synthesized a series of compounds including methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, evaluating their effectiveness as HMG-CoA reductase inhibitors. This study contributes to understanding how N-methyl-N-(pyrrolidin-3-YL)methanesulfonamide derivatives can play a role in inhibiting cholesterol biosynthesis (Watanabe et al., 1997).
Ionic Liquid and Catalytic Applications
Tamaddon and Azadi (2018) investigated nicotinum methane sulfonate (a derivative of N-methyl-N-(pyrrolidin-3-YL)methanesulfonamide) as a protic ionic liquid with dual acid and base functional groups. They found it to be an effective catalyst in the synthesis of 2-amino-3-cyanopyridines, demonstrating the compound's potential in catalysis and organic synthesis (Tamaddon & Azadi, 2018).
Electrooptic Film Fabrication
Facchetti et al. (2006) explored the use of N-methyl-N-(pyrrolidin-3-YL)methanesulfonamide derivatives in the fabrication of electrooptic films. They examined how the molecular architecture of these compounds influences thin-film microstructure and the nonlinear optical response, suggesting applications in advanced optical materials (Facchetti et al., 2006).
Structural Studies and Synthesis
Several studies have focused on the structural characteristics and synthesis of compounds related to N-methyl-N-(pyrrolidin-3-YL)methanesulfonamide. This includes work on crystal structures, hydrogen bonding, and molecular conformations, contributing to a deeper understanding of the compound's chemical properties and potential applications in various fields, such as material science and medicinal chemistry (Dodoff, Varga, & Kovala-Demertzi, 2004), (Craig, Jones, & Rowlands, 2000).
Safety and Hazards
The safety information for “N-Methyl-N-(pyrrolidin-3-YL)methanesulfonamide” indicates that it has some hazards associated with it. The GHS pictograms indicate that it may cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
特性
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOLXIOYYVGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



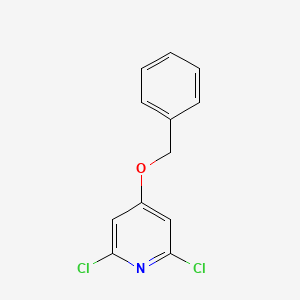
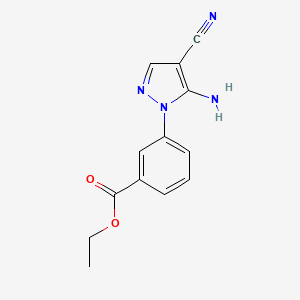
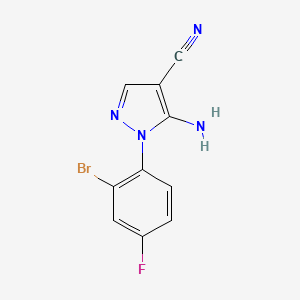
![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)


